molecular formula C20H21NO3 B590948 [1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone CAS No. 1952336-77-4

[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone

Cat. No. B590948
CAS RN: 1952336-77-4
M. Wt: 323.4
InChI Key: MNXXREQGUWIZBH-UHFFFAOYSA-N
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Description

“[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone” is a N-acylindole . It is structurally similar to synthetic cannabinoids , which are a class of drugs that mimic the effects of natural cannabinoids found in the cannabis plant .


Molecular Structure Analysis

The molecular formula of “[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone” is C20H21NO3 . The structure includes an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

The molecular weight of “[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone” is 323.4 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass and monoisotopic mass are both 323.15214353 g/mol .

Scientific Research Applications

Detection in Environmental Samples

The compound [1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone has been detected in environmental samples, particularly in sewage. A study utilized ultra-high pressure liquid chromatography coupled to tandem mass spectrometry to detect this and other substances in sewage from different Norwegian cities, demonstrating its presence in urban wastewater and potential as an environmental biomarker (Reid, Derry, & Thomas, 2014).

Biological Activities and Effects

Research on this compound includes studying its pharmacodynamic effects. For example, a study investigated the genotoxic properties of closely related synthetic cannabinoids, providing insights into DNA-damaging properties of these types of compounds, which can be crucial for understanding their biological effects and potential risks (Ferk et al., 2016).

Synthesis and Chemical Analysis

The synthesis of similar compounds has been a topic of research. For instance, a study discussed the synthesis process of a compound with strong biological activity, detailing the steps and conditions for its successful production, which is essential for research and potential therapeutic applications (Cheng, 2012).

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of such compounds is crucial. Research has been conducted on the pharmacodynamics, pharmacokinetics, and metabolism of related synthetic cannabinoids in animal models, providing insights into how these compounds are processed in the body (Carlier et al., 2018).

properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-13-5-1-4-12-21-14-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,14,22-23H,1,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXXREQGUWIZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018643
Record name RCS-4 M10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone

CAS RN

1952336-77-4
Record name RCS-4 M10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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